molecular formula C28H25N3O3S B2757315 N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 872208-75-8

N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2757315
CAS No.: 872208-75-8
M. Wt: 483.59
InChI Key: LDJPUQROINFKDY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a potent and selective small molecule inhibitor primarily investigated for its role in modulating kinase signaling pathways. This chromeno[2,3-d]pyrimidine derivative is recognized for its dual inhibitory activity against key kinases such as BRAF and MAP2K1 (MEK1) , which are central components of the RAS/RAF/MEK/ERK signal transduction cascade . This pathway is critically implicated in the regulation of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of numerous cancers. Consequently, this compound serves as a valuable chemical probe in oncology research to elucidate the complexities of this signaling network and to study the effects of its inhibition in various cellular and animal models of tumorigenesis . Beyond its primary oncological applications, research indicates its potential utility in investigating inflammatory and autoimmune diseases, as the MAPK/ERK pathway also plays a significant role in immune cell activation and cytokine production. The compound's mechanism involves competitive binding at the ATP-binding site of the target kinases, thereby preventing phosphorylation and subsequent downstream signaling. Its research value is further amplified by its use in combination therapy studies, where it helps to understand and overcome mechanisms of drug resistance to other targeted agents. This makes it an indispensable tool for pharmacologists and cancer biologists aiming to develop novel therapeutic strategies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-12-10-21(11-13-22)29-25(32)17-35-28-23-16-20-15-18(2)9-14-24(20)34-27(23)30-26(31-28)19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJPUQROINFKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article compiles current research findings, case studies, and data tables illustrating the biological activity of this compound.

Structural Characteristics

The compound features a chromeno-pyrimidine core with a sulfanyl group, which is crucial for its biological interactions. The molecular formula is C27H28N2O2SC_{27}H_{28}N_2O_2S, and it has a molecular weight of approximately 444.58 g/mol. The presence of both sulfur and nitrogen atoms within its structure enhances its reactivity and pharmacological properties.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and apoptosis. For instance, the compound has shown promise in inhibiting certain kinases that play a role in tumor growth.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.79
HepG2 (Liver)10.28
A549 (Lung)8.107

The compound demonstrated significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.

Mechanistic Insights

The mechanism of action appears to involve induction of apoptosis via caspase activation pathways. Specifically, compounds similar to this compound have been shown to activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

Case Studies

  • In Vitro Studies : A study on related chromeno-pyrimidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines including MCF-7 and HepG2. The derivatives were tested using the MTT assay, showing a clear dose-dependent response in cell viability .
  • Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl ring significantly affected biological activity. For instance, substituents that enhanced electron-withdrawing properties increased the potency against cancer cell lines .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in tumor cells, similar to other derivatives evaluated in anticancer research . The mechanism may involve interaction with specific enzymes or receptors that regulate cell survival pathways.
  • Antimicrobial Activity : Heterocyclic compounds like this one often demonstrate antimicrobial properties, making them candidates for further exploration in treating infections.

Scientific Research Applications

The applications of N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide can be categorized into several key areas:

Application AreaDescription
Medicinal ChemistryPotential development as an anticancer agent or antimicrobial drug.
Molecular DockingSimulation studies to understand binding affinities with target proteins.
Structure-Activity Relationship (SAR) StudiesInvestigating how structural variations affect biological activity.

Case Studies

  • Anticancer Activity Evaluation : In studies involving similar compounds, it was found that specific derivatives led to significant cytotoxic effects against various cancer cell lines, demonstrating the potential for this compound in oncology .
  • Molecular Interaction Studies : Molecular docking simulations have been suggested to elucidate the binding interactions between this compound and target proteins involved in cancer progression, which could inform future drug design efforts.

Comparison with Similar Compounds

Compound A : N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

  • Key Differences: Chromeno-pyrimidine core: 9-methyl substituent (vs. 7-methyl in the target compound). Acetamide group: 2-Chlorophenyl (vs. 4-ethoxyphenyl).
  • Properties: Molecular weight: 488.0 g/mol (higher due to chlorine). LogP (XLogP3): 6.8 (high lipophilicity due to chlorine and methyl groups).

Compound B : 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • Key Differences: Chromeno-pyrimidine core: 9-ethoxy substituent (vs. 7-methyl in the target). Acetamide group: 4-Methylphenyl (vs. 4-ethoxyphenyl).
  • Properties :
    • Molecular formula: C27H23N3O3S (similar backbone but differing substituents).
    • Implications: The 9-ethoxy group may enhance steric hindrance compared to the 7-methyl group, while the 4-methylphenyl acetamide reduces polarity relative to the ethoxyphenyl group .

Compound C : N-(3-Methoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

  • Key Differences :
    • Acetamide group : 3-Methoxyphenyl (vs. 4-ethoxyphenyl).
  • Properties :
    • Molecular weight: 469.56 g/mol (lower due to methoxy vs. ethoxy).
    • LogP: Likely lower than the target compound due to reduced lipophilicity of methoxy.
    • Implications: Positional isomerism (3- vs. 4-substitution) may affect hydrogen bonding and π-π stacking interactions in biological targets .

Non-Chromeno-Pyrimidine Analogs

Compound D : N-(4-Ethoxyphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8j)

  • Key Differences: Core structure: Oxadiazole ring (vs. chromeno-pyrimidine). Substituents: Indole group (absent in the target compound).
  • Implications : The oxadiazole core and indole moiety suggest divergent bioactivity, though the shared 4-ethoxyphenyl acetamide group may indicate common targets (e.g., enzymes or receptors recognizing ethoxy groups) .

Compound E : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Differences: Core structure: Hexahydrobenzothieno-pyrimidine (vs. chromeno-pyrimidine). Substituents: Chloro, methoxy, and methyl groups on the phenyl ring.
  • Properties :
    • Molecular weight: ~550.5 g/mol (higher due to additional rings and substituents).
    • Implications**: Increased complexity and hydrophobicity may limit solubility compared to the target compound .

Structural and Physicochemical Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP (XLogP3) Notable Features
Target Compound Chromeno-pyrimidine 7-Methyl, 4-ethoxyphenyl ~470–480* ~6.0–6.5* Ethoxy group enhances lipophilicity
Compound A Chromeno-pyrimidine 9-Methyl, 2-chlorophenyl 488.0 6.8 Chloro substituent increases electronegativity
Compound B Chromeno-pyrimidine 9-Ethoxy, 4-methylphenyl ~480–490 ~6.5–7.0 Ethoxy at position 9 introduces steric bulk
Compound C Chromeno-pyrimidine 7-Methyl, 3-methoxyphenyl 469.56 ~5.5–6.0 Methoxy reduces lipophilicity vs. ethoxy
Compound D Oxadiazole Indole, 4-ethoxyphenyl ~410–420 ~3.5–4.0 Oxadiazole core may confer metabolic stability
Compound E Benzothieno-pyrimidine Hexahydro ring, chloro/methoxy/methyl ~550.5 ~7.0–7.5 High molecular weight limits solubility

*Estimated based on analogs.

Implications of Substituent Variations

  • Ethoxy vs. Methoxy : Ethoxy groups (e.g., in the target compound and Compound B) increase lipophilicity and membrane permeability compared to methoxy (Compound C) but may reduce aqueous solubility .
  • Positional Isomerism : Substitution at position 3 vs. 4 on the phenyl ring (Compound C vs. target) alters electronic distribution and steric interactions, impacting receptor binding .

Q & A

Q. What are the optimized synthetic routes for N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions starting with 4-ethoxyaniline and chromeno-pyrimidine precursors. Key parameters include:

  • Reaction Conditions : Temperatures between 60–120°C, anhydrous solvents (e.g., DMF, THF), and catalysts like palladium or copper .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry of sulfanylating agents (e.g., thiourea derivatives) and controlling reaction time (12–24 hrs) to minimize side products .

Table 1 : Synthetic Parameters and Outcomes

ParameterRange/ChoiceImpact on Yield/PurityEvidence Source
SolventDMF/THFEnhances solubility of intermediates
CatalystPd(OAc)₂Accelerates coupling reactions
Time18 hrsMaximizes product formation

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

  • NMR/IR : Confirm functional groups (e.g., sulfanyl linkage at ~2500 cm⁻¹ in IR; ethoxy protons at δ 1.3–1.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Example: Space group P2₁/c with Z = 4 .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ = ~500 m/z) and purity (>98%) .

Intermediate Research Questions

Q. What strategies are used to analyze its biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., chromeno-pyrimidine derivatives inhibit EGFR ).
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Include positive controls (e.g., gefitinib for EGFR) .
  • Data Interpretation : Compare IC₅₀ values across replicates; apply Hill slope analysis to assess cooperativity .

Q. How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • Software Tools : SwissADME or Schrödinger’s QikProp for logP (predicted ~3.5), solubility (<0.1 mg/mL), and BBB permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pocket of kinases). Validate with molecular dynamics (MD) simulations (GROMACS) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological efficacy across studies?

Methodological Answer: Contradictions may arise from impurities or assay variability. Mitigation strategies include:

  • Orthogonal Assays : Cross-validate using ELISA (for protein binding) and cell viability assays (MTT/WST-1) .
  • Purity Reassessment : Quantify trace impurities via LC-MS/MS; repurify if necessary .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀) .

Q. What methodologies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • SAR Studies : Modify substituents (e.g., replace ethoxy with methoxy; vary phenyl groups) to assess impact on binding .
  • Synthetic Routes : Introduce halogens (e.g., fluorine at C7) via Ullmann coupling or Click chemistry .
  • In Silico Screening : Virtual libraries (e.g., Enamine REAL) prioritize derivatives with improved ADMET profiles .

Table 2 : Derivative Design Case Study

ModificationMethodObserved Bioactivity ChangeEvidence
C7-FluorineUllmann coupling3x increase in EGFR inhibition
Methoxy substitutionNucleophilic substitutionReduced cytotoxicity

Q. How is the reaction mechanism of sulfanyl group substitution elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via ¹H NMR (e.g., disappearance of starting material peaks) .
  • Isotope Labeling : Use ³⁴S-labeled reagents to track sulfanyl transfer pathways .
  • DFT Calculations : Gaussian 16 to model transition states and activation energies (e.g., SN2 vs. radical mechanisms) .

Q. What protocols ensure compound stability under varying storage conditions?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Light Sensitivity : Store in amber vials under argon; assess photodegradation via UV-Vis spectroscopy .

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